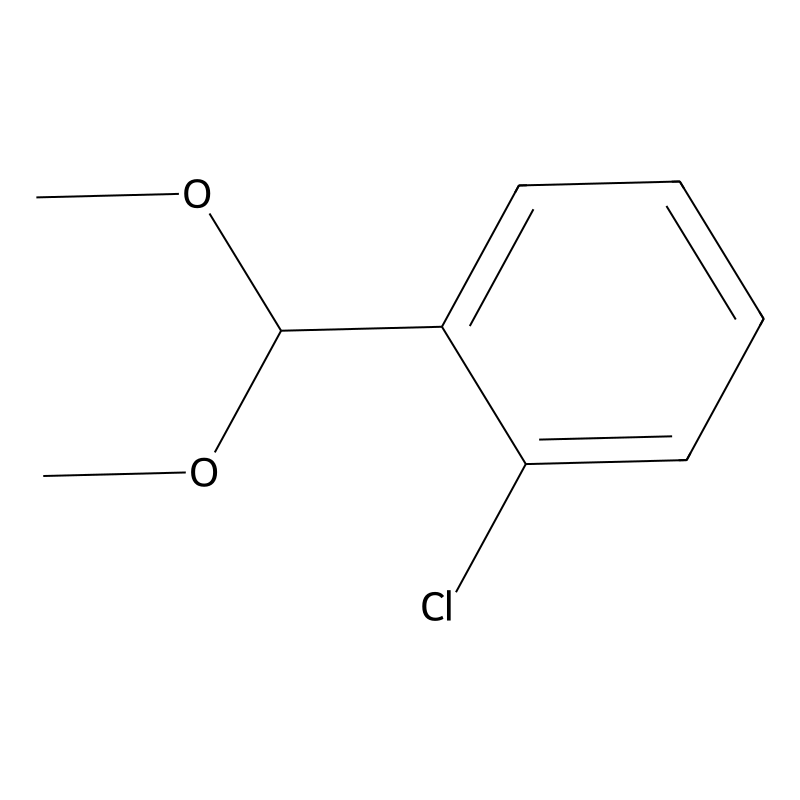

1-Chloro-2-(dimethoxymethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2-(dimethoxymethyl)benzene, also known by its chemical formula C10H13ClO2, is an aromatic compound featuring a chlorine atom and two methoxy groups attached to a benzene ring. This compound is characterized by its clear, colorless liquid form and is primarily utilized in organic synthesis due to its reactivity and functional groups. The presence of the dimethoxymethyl substituent enhances its utility in various

There is no current information available regarding a specific mechanism of action for 1-Chloro-2-(dimethoxymethyl)benzene in biological systems.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it a useful intermediate in organic synthesis.

- Acetal Formation: The methoxy groups can react with aldehydes or ketones to form acetals or ketals under acidic conditions, facilitating the protection of carbonyl functionalities .

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

Several methods exist for synthesizing 1-chloro-2-(dimethoxymethyl)benzene:

- Chlorination of Dimethoxymethylbenzene: This method involves the chlorination of dimethoxymethylbenzene using chlorine gas or chlorinating agents like thionyl chloride under controlled conditions.

- Nucleophilic Substitution Reactions: Starting from 2-(dimethoxymethyl)phenol, chlorination can occur through nucleophilic substitution, yielding the desired compound .

- Acetalization Reactions: Involving the reaction of benzaldehyde derivatives with methanol in the presence of acid catalysts can lead to the formation of similar compounds which can be further modified to yield 1-chloro-2-(dimethoxymethyl)benzene .

1-Chloro-2-(dimethoxymethyl)benzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Chemical Research: Utilized in laboratories for studying reaction mechanisms involving aromatic compounds.

- Material Science: Potential use in developing new materials due to its unique structural properties.

Several compounds share structural similarities with 1-chloro-2-(dimethoxymethyl)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-4-(dimethoxymethyl)benzene | Chlorine at para position | Often used as a solvent and reagent in reactions |

| 1-Chloro-2-methylbenzene | Methyl group instead of dimethoxy | More volatile; used as an industrial solvent |

| 1-Bromo-2-(dimethoxymethyl)benzene | Bromine instead of chlorine | Exhibits different reactivity patterns |

| 1-Chloro-3-(dimethoxymethyl)benzene | Chlorine at meta position | Distinct reactivity due to position of substituents |

Uniqueness

The unique feature of 1-chloro-2-(dimethoxymethyl)benzene lies in its specific arrangement of substituents which influences its reactivity and potential applications compared to other similar compounds. The combination of chlorine and dimethoxy groups makes it particularly valuable for synthetic chemistry applications where selective reactivity is required.